molecular formula C16H22F2N2O2 B14769933 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

Cat. No.: B14769933
M. Wt: 312.35 g/mol
InChI Key: NFLNXMIBAOOGPR-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Aniline Group: The aniline moiety can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.

    Formation of the Tetrahydropyran Group: The tetrahydropyran group can be synthesized via acid-catalyzed cyclization of diols or by using tetrahydropyranyl protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but with only one fluorine atom.

    2-(4,4-Difluoropiperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran group.

Uniqueness

The presence of two fluorine atoms on the piperidine ring and the tetrahydropyran group makes 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline unique. These structural features can influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-(oxan-2-yloxy)aniline

InChI

InChI=1S/C16H22F2N2O2/c17-16(18)6-8-20(9-7-16)14-11-12(4-5-13(14)19)22-15-3-1-2-10-21-15/h4-5,11,15H,1-3,6-10,19H2

InChI Key

NFLNXMIBAOOGPR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(CC3)(F)F

Origin of Product

United States

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